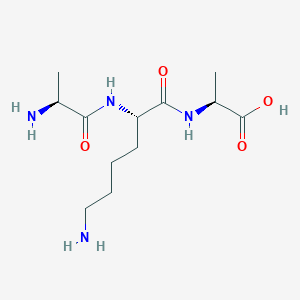![molecular formula C8H6ClN3O2 B13923679 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Arylacetonitriles: Used in the initial condensation step.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, but studies have indicated its effects on cyclin-dependent kinases (CDKs) and other regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and its potential as a more effective anticancer agent compared to other similar compounds. Its ability to inhibit a broader range of targets and its higher activity against certain cancer cell lines make it a compound of significant interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) |
Clé InChI |
HFLDCTZAQOIYQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


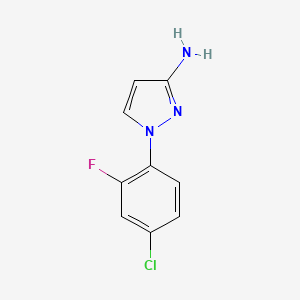
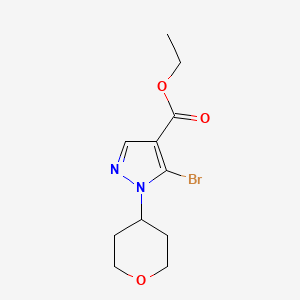
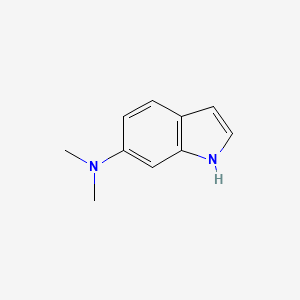



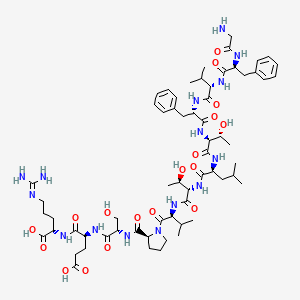
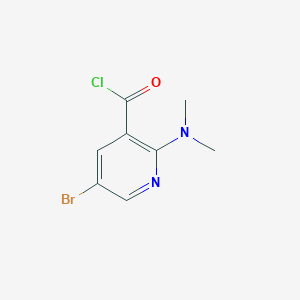

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
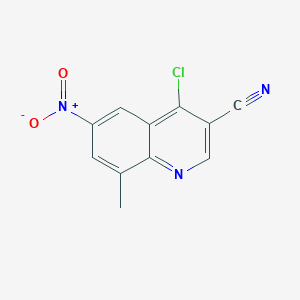
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
